Nicergoline
Overview
Description
Nicergoline is an organonitrogen heterocyclic compound and an organic heterotetracyclic compound . It is an ergot derivative that has been used as a cerebral vasodilator and in peripheral vascular disease . It has been suggested to ameliorate cognitive deficits in cerebrovascular disease .
Synthesis Analysis
Nicergoline is a semisynthetic ergot derivative . A five-step route starting from the addition of potassium [14C] cyanide 2 to 1,6-dimethyl-8β-chloro-10α-methoxy-ergoline 1 yielded the expected [17-14C] nicergoline, 97% radiochemically pure, with a specific activity of 2.23 GBq/mmol .
Molecular Structure Analysis
Nicergoline has a molecular formula of C24H26BrN3O3 and a molecular weight of 484.4 g/mol . The IUPAC name of Nicergoline is [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate .
Chemical Reactions Analysis
Nicergoline native crystals (Form I) were subjected to different grinding methods for 15, 30, 45, and 60 min . Batches from Methods A and C underwent partial amorphization immediately after grinding .
Physical And Chemical Properties Analysis
Nicergoline is a poorly water-soluble semisynthetic ergot derivative . Its solubility in DMSO is 48.43 mg/mL .
Scientific Research Applications
1. Cognitive Impairment and Dementia
- Application: Nicergoline has been studied for its efficacy in treating dementia, including Alzheimer's disease, and other age-associated forms of cognitive decline. Clinical trials have shown some positive effects on cognition and behavior, with improvements in clinical global impression (Fioravanti & Flicker, 2001). Another study highlighted its potential in enhancing cholinergic and catecholaminergic neurotransmitter function, thereby improving cognitive deficits associated with dementia (Winblad et al., 2000).
2. Neurotrophic Keratopathy
- Application: Nicergoline has shown effectiveness in treating neurotrophic keratopathy, a condition unresponsive to conventional therapy. It helped in healing epithelial defects and improved corneal sensitivity and visual acuity (Lee & Kim, 2015).
3. Solubility and Drug Delivery
- Application: Research has focused on enhancing the solubility and delivery of nicergoline, such as using the melt sonocrystallization technique to increase its aqueous solubility and improve drug release (Agarwal et al., 2020).
4. Neuroprotection
- Application: Nicergoline's neuroprotective role was studied in neuron-microgliaor neuron-astrocytes co-cultures. It demonstrated significant suppression of neuronal cell death induced by activated microglia or astrocytes, suggesting its potential in treating neurodegenerative diseases (Mizuno et al., 2005).
5. Cerebral Perfusion in Alzheimer's Disease
- Application: Nicergoline was found to improve regional cerebral blood flow in early Alzheimer's disease patients, potentially delaying or preventing the deterioration of cognitive functions (Im et al., 2017).
6. β-Amyloid Toxicity
- Application: In the context of Alzheimer's disease, nicergoline was effective in protecting neurons against beta-amyloid toxicity, a hallmark of the disease. It influenced key apoptotic and neurotrophic factors in cortical neurons, suggesting a therapeutic role in neurodegenerative conditions (Caraci et al., 2005).
7. Focal Cerebral Ischemia
- Application: Research on nicergoline revealed its neuroprotective properties in models of focal ischemia in rats. It showed potential in reducing brain damage and increasing cerebral blood flow levels after acute stroke (Nito et al., 2015).
8. Diabetes Mellitus
- Application: Although less researched, there's a consideration of nicergoline's potential in treating diabetes mellitus due to its broad spectrum of action and minimal side effects. However, more extensive studies are needed to define its role in this domain (Popova & Karpenko, 2017).
properties
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEXMKHXIOCEJA-FVFQAYNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045607 | |
Record name | Nicergoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nicergoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-02 g/L | |
Record name | Nicergoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nicergoline acts by inhibiting the postsynaptic alpha(1)-adrenoceptors on vascular smooth muscle. This inhibits the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation. Therefore the mechanism of Nicergoline is to increase vascular circulation in the brain, thereby enhancing the transmission of nerve signals across the nerve fibres, which secrete acetylcholine as a neural transmitter. | |
Record name | Nicergoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00699 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nicergoline | |
CAS RN |
27848-84-6 | |
Record name | Nicergoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27848-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nicergoline [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848846 | |
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Record name | Nicergoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00699 | |
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Record name | nicergoline | |
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Record name | Nicergoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicergoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.252 | |
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Record name | NICERGOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCV8365FWN | |
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Record name | Nicergoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014837 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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